molecular formula C13H15BrClNO5 B4000109 N-[2-(4-bromo-2-chlorophenoxy)ethyl]prop-2-en-1-amine;oxalic acid

N-[2-(4-bromo-2-chlorophenoxy)ethyl]prop-2-en-1-amine;oxalic acid

Cat. No.: B4000109
M. Wt: 380.62 g/mol
InChI Key: CFSBJZXPBAUFKN-UHFFFAOYSA-N
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Description

N-[2-(4-bromo-2-chlorophenoxy)ethyl]prop-2-en-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromo-2-chlorophenoxy)ethyl]prop-2-en-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-bromo-2-chlorophenol with ethylene oxide to form 2-(4-bromo-2-chlorophenoxy)ethanol. This intermediate is then reacted with allyl bromide in the presence of a base to yield N-[2-(4-bromo-2-chlorophenoxy)ethyl]prop-2-en-1-amine. The final step involves the formation of the oxalic acid salt by reacting the amine with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromo-2-chlorophenoxy)ethyl]prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium thiolate in DMF.

Major Products

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenoxyethylamine derivatives.

Scientific Research Applications

N-[2-(4-bromo-2-chlorophenoxy)ethyl]prop-2-en-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of N-[2-(4-bromo-2-chlorophenoxy)ethyl]prop-2-en-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer drug development. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-bromo-2-chlorophenoxy)ethyl]prop-2-en-1-amine stands out due to its specific substitution pattern on the phenyl ring and its potential for forming various derivatives through chemical reactions. This makes it a versatile compound for research and industrial applications, offering unique opportunities for developing new materials and pharmaceuticals.

Properties

IUPAC Name

N-[2-(4-bromo-2-chlorophenoxy)ethyl]prop-2-en-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO.C2H2O4/c1-2-5-14-6-7-15-11-4-3-9(12)8-10(11)13;3-1(4)2(5)6/h2-4,8,14H,1,5-7H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSBJZXPBAUFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCOC1=C(C=C(C=C1)Br)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(4-bromo-2-chlorophenoxy)ethyl]prop-2-en-1-amine;oxalic acid
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N-[2-(4-bromo-2-chlorophenoxy)ethyl]prop-2-en-1-amine;oxalic acid
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N-[2-(4-bromo-2-chlorophenoxy)ethyl]prop-2-en-1-amine;oxalic acid
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N-[2-(4-bromo-2-chlorophenoxy)ethyl]prop-2-en-1-amine;oxalic acid
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N-[2-(4-bromo-2-chlorophenoxy)ethyl]prop-2-en-1-amine;oxalic acid
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N-[2-(4-bromo-2-chlorophenoxy)ethyl]prop-2-en-1-amine;oxalic acid

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